2'-Deoxy-NAD+
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFJGJZGIEFAR-NNYOXOHSSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N7O14P2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Nicotinamide adenine dinucleotide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
53-84-9 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nadide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.169 | |
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Nicotinamide Adenine Dinucleotide Metabolism and Homeostasis
Nicotinamide-Adenine-Dinucleotide Biosynthesis Pathways
Cells utilize multiple independent pathways to synthesize Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), ensuring a steady supply of this vital molecule. nih.gov These pathways include de novo synthesis from the amino acid tryptophan, the Preiss-Handler pathway which utilizes nicotinic acid, and the salvage pathway that recycles nicotinamide and other NAD+ precursors. nih.govresearchgate.netnih.gov The existence of these distinct routes highlights the critical importance of NAD+ for cellular function. qualialife.com
De Novo Biosynthesis Pathway from Tryptophan
The de novo synthesis of NAD+, also known as the kynurenine (B1673888) pathway, constructs the molecule from the essential amino acid L-tryptophan. qualialife.combiostacklabs.com This multi-step process is particularly active in the liver and kidneys. nih.gov
The pathway begins with the conversion of tryptophan to N-formylkynurenine, a rate-limiting step catalyzed by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.govoup.com Through a series of subsequent enzymatic reactions, N-formylkynurenine is transformed into quinolinic acid (QA). nih.govresearchgate.net Quinolinate phosphoribosyltransferase (QPRT) then converts QA into nicotinic acid mononucleotide (NaMN). researchgate.netnih.gov NaMN serves as a common intermediate, linking the de novo pathway with the Preiss-Handler pathway. qualialife.com
From NaMN, the synthesis proceeds with the conversion to nicotinic acid adenine dinucleotide (NaAD) by nicotinate (B505614) mononucleotide adenylyltransferase (NMNAT) enzymes. qualialife.comresearchgate.net In the final step, NAD+ synthase (NADS) catalyzes the amidation of NaAD to produce NAD+. qualialife.comresearchgate.net
Preiss-Handler Pathway Utilizing Nicotinic Acid
Discovered by Jack Preiss and Philip Handler in 1958, this pathway synthesizes NAD+ from nicotinic acid (NA), a form of vitamin B3. qualialife.com
The initial and rate-limiting step of the Preiss-Handler pathway is the conversion of NA to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NaPRT), a reaction that requires 5-phosphoribosyl-1-pyrophosphate (PRPP). qualialife.com As mentioned, NaMN is the point of convergence with the de novo synthesis pathway. qualialife.com
The subsequent steps are shared with the de novo pathway. NaMN is adenylated by a nicotinate mononucleotide adenylyltransferase (NMNAT) to form nicotinic acid adenine dinucleotide (NaAD). researchgate.netqualialife.com Finally, NAD+ synthase (NADS) converts NaAD into NAD+. researchgate.netqualialife.com This pathway requires ATP for two of its three enzymatic steps. qualialife.com
Nicotinamide-Adenine-Dinucleotide Salvage Pathway
The salvage pathway is the most predominant route for NAD+ synthesis in mammalian cells, recycling NAD+ precursors to maintain intracellular levels. nmn.comfrontiersin.org This pathway is crucial as NAD+ is constantly consumed by various enzymes. nih.gov
The primary salvage pathway begins with nicotinamide (NAM), a byproduct of NAD+-consuming enzyme reactions. nih.govnih.gov The key, rate-limiting enzyme in this process is nicotinamide phosphoribosyltransferase (NAMPT). nih.govfrontiersin.orgmdpi.com NAMPT catalyzes the conversion of NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). nih.govresearchgate.net
NAMPT exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms. nih.gov iNAMPT is responsible for the majority of NAD+ recycling within the cell. nih.gov The activity of NAMPT is critical for maintaining NAD+ pools, especially in tissues with high energy demands like skeletal muscle. frontiersin.orgnih.gov
Other precursors can also feed into the salvage pathway. Nicotinamide riboside (NR), another form of vitamin B3, is converted to NMN by nicotinamide riboside kinases (NRKs). nmn.comnmn.com This phosphorylation step allows NR to enter the final stage of the salvage pathway. oup.com
Once NMN is formed, either from NAM via NAMPT or from NR via NRK, it is then converted into NAD+. nmn.com This final step is catalyzed by nicotinamide mononucleotide adenylyltransferases (NMNATs), which are also involved in the Preiss-Handler and de novo pathways. nih.govnmn.com There are three isoforms of NMNAT (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations, ensuring NAD+ synthesis in different cellular compartments. qualialife.comnmn.com Recent research has also identified a specific transporter for NMN, Slc12a8, which is highly expressed in the small intestine, suggesting a direct route for NMN entry into the NAD+ biosynthetic pathway. nih.govnmn.com
Key Enzymes in Nicotinamide-Adenine-Dinucleotide Biosynthesis
The synthesis of NAD+ is a complex process orchestrated by a series of essential enzymes, each playing a critical role in the different biosynthetic pathways. The coordinated action of these enzymes ensures the maintenance of cellular NAD+ pools, which are vital for a multitude of biological functions.
Interactive Table of Key Biosynthetic Enzymes
| Enzyme | Pathway(s) | Function |
|---|---|---|
| Indoleamine 2,3-dioxygenase (IDO) / Tryptophan 2,3-dioxygenase (TDO) | De Novo | Catalyzes the initial, rate-limiting step of converting tryptophan to N-formylkynurenine. nih.govoup.com |
| Quinolinate Phosphoribosyltransferase (QPRT) | De Novo | Converts quinolinic acid to nicotinic acid mononucleotide (NaMN). researchgate.netnih.gov |
| Nicotinic Acid Phosphoribosyltransferase (NaPRT) | Preiss-Handler | Catalyzes the conversion of nicotinic acid (NA) to nicotinic acid mononucleotide (NaMN). qualialife.comresearchgate.net |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | Salvage | The rate-limiting enzyme that converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN). nih.govfrontiersin.orgmdpi.com |
| Nicotinamide Riboside Kinase (NRK) | Salvage | Phosphorylates nicotinamide riboside (NR) to form nicotinamide mononucleotide (NMN). oup.comcolumbia.edu |
| Nicotinate/Nicotinamide Mononucleotide Adenylyltransferase (NMNAT1, 2, 3) | De Novo, Preiss-Handler, Salvage | Catalyzes the conversion of both NaMN and NMN to their respective dinucleotides (NaAD and NAD+). nih.govqualialife.comnih.gov |
| NAD+ Synthase (NADS) | De Novo, Preiss-Handler | Catalyzes the final step of converting nicotinic acid adenine dinucleotide (NaAD) to NAD+. qualialife.comresearchgate.net |
Table of Compound Names
| Compound Name | Abbreviation |
|---|---|
| Nicotinamide Adenine Dinucleotide | NAD+ |
| Nicotinamide | NAM |
| Nicotinic Acid | NA |
| L-tryptophan | Trp |
| N-formylkynurenine | |
| Quinolinic Acid | QA |
| Nicotinic Acid Mononucleotide | NaMN |
| 5-phosphoribosyl-1-pyrophosphate | PRPP |
| Nicotinic Acid Adenine Dinucleotide | NaAD |
| Nicotinamide Mononucleotide | NMN |
| Nicotinamide Riboside | NR |
Nicotinamide-Adenine-Dinucleotide Degradation and Consumption Pathways
The cellular pool of NAD+ is in a constant state of turnover, being synthesized and degraded by various enzymatic reactions. The degradation and consumption of NAD+ are not merely wasteful processes but are integral to the regulation of numerous cellular activities. Several key classes of enzymes utilize NAD+ as a substrate, cleaving the molecule to carry out their specific functions. researchgate.netnih.gov This consumption of NAD+ is a critical aspect of cellular signaling and regulation. researchgate.net
Nicotinamide-Adenine-Dinucleotide Dependent Enzymes (NADases)
Enzymes that consume NAD+ are collectively referred to as NADases or NAD+-consuming enzymes. nih.govnmn.com These enzymes cleave the glycosidic bond between nicotinamide and the ADP-ribose moiety of NAD+. wikipedia.org The primary families of NAD+-dependent enzymes in mammals include Sirtuins, Poly(ADP-ribose) Polymerases (PARPs), and CD38/CD157, along with the more recently identified Sterile Alpha and TIR Motif-Containing 1 (SARM1). bohrium.comresearchgate.netresearchgate.netnih.gov
Sirtuins (SIRT1-SIRT7)
Sirtuins are a family of seven NAD+-dependent protein deacylases (SIRT1-SIRT7) in mammals. nih.govnorthwestern.edunih.gov They play crucial roles in a wide range of cellular processes, including gene silencing, DNA repair, metabolic regulation, and longevity. nmn.comnih.govnorthwestern.edu Sirtuins utilize NAD+ to remove acetyl and other acyl groups from the lysine (B10760008) residues of histone and non-histone proteins. wikipedia.orgnih.gov This reaction cleaves NAD+ into nicotinamide (NAM) and O-acetyl-ADP-ribose. nih.govnih.gov The dependence of sirtuin activity on NAD+ links cellular energy status directly to their regulatory functions. nih.gov
The subcellular localization of sirtuins dictates their specific functions:
SIRT1, SIRT6, and SIRT7 are primarily located in the nucleus. nih.govnih.gov
SIRT2 is found in the cytoplasm. nih.gov
SIRT3, SIRT4, and SIRT5 are mitochondrial sirtuins. nih.govnih.gov
| Sirtuin | Primary Localization | Key Functions |
| SIRT1 | Nucleus, Cytoplasm | Deacetylates numerous transcription factors and histones, involved in inflammation, cell survival, and metabolism. nih.govnorthwestern.edunih.gov |
| SIRT2 | Cytoplasm | Regulates cell cycle and microtubule dynamics. nih.gov |
| SIRT3 | Mitochondria | Major mitochondrial deacetylase, regulates metabolic enzymes and oxidative stress. nih.govnih.gov |
| SIRT4 | Mitochondria | Possesses weak deacetylase activity, involved in insulin (B600854) secretion and fatty acid metabolism. nih.govnih.gov |
| SIRT5 | Mitochondria | Primarily a desuccinylase and demalonylase, regulates mitochondrial metabolism. nih.gov |
| SIRT6 | Nucleus | Involved in DNA repair, genome stability, and glucose homeostasis. nih.govnih.gov |
| SIRT7 | Nucleolus | Regulates ribosomal DNA transcription and is involved in cell proliferation. nih.govresearchgate.netwikipedia.org |
Poly(ADP-ribose) Polymerases (PARPs)
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in DNA repair, genomic stability, and programmed cell death. nih.govresearchgate.netoup.com Upon detecting DNA damage, particularly single-strand breaks, PARP1, the most abundant and well-studied member of the family, becomes activated. nih.govoup.com PARPs utilize NAD+ as a substrate to synthesize and transfer chains of ADP-ribose onto target proteins, a process known as poly(ADP-ribosyl)ation or PARylation. nih.govnih.govnih.govnih.gov This modification helps to recruit other DNA repair proteins to the site of damage. nih.govoup.com
The PARP family consists of 17 members, with PARP1, PARP2, and PARP3 being particularly responsive to DNA damage. oup.comoup.com The catalytic activity of PARPs results in the cleavage of NAD+ and the release of nicotinamide. nih.govmdpi.com In situations of extensive DNA damage, the hyperactivation of PARP can lead to a significant depletion of cellular NAD+ and ATP, which can trigger a specific form of programmed cell death. nih.gov
| PARP Family Member | Key Functions in Relation to NAD+ Consumption |
| PARP1 | The primary sensor of DNA single-strand breaks; its activation leads to significant NAD+ consumption to synthesize poly(ADP-ribose) chains, facilitating DNA repair. nih.govoup.comnih.gov |
| PARP2 | Also involved in DNA repair, particularly in the recognition of flap and gap structures; its activity is regulated by NAD+ availability. oup.comoup.com |
| PARP3 | Responds to double-strand breaks and interacts with other DNA repair proteins. oup.comoup.com |
CD38 and CD157 (Cyclic ADP-ribose Synthases/NAD Glycohydrolases)
CD38 and its paralog, CD157, are ectoenzymes that possess both NAD+ glycohydrolase and ADP-ribosyl cyclase activities. nih.govnih.gov They are primarily located on the cell surface and are involved in calcium signaling and immune responses. nih.govphysiology.org As NAD+ glycohydrolases, CD38 and CD157 cleave NAD+ to produce ADP-ribose and nicotinamide. nih.govmdpi.com
Their ADP-ribosyl cyclase activity converts NAD+ into cyclic ADP-ribose (cADPR) and nicotinamide, and they can also generate nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP) from NADP+. nih.gov Both cADPR and NAADP are potent second messengers that mobilize intracellular calcium stores. nih.govwikipedia.org The enzymatic activities of CD38 and CD157 make them significant consumers of extracellular and potentially intracellular NAD+. encyclopedia.pubnih.gov
| Enzyme | Primary Activity | Key Functions |
| CD38 | NAD+ glycohydrolase and ADP-ribosyl cyclase. nih.govnih.gov | Generates cADPR and NAADP to regulate intracellular calcium signaling, crucial for immune cell function and migration. nih.govphysiology.orgwikipedia.orgresearchgate.net |
| CD157 | NAD+ glycohydrolase and ADP-ribosyl cyclase. nih.govnih.gov | Similar functions to CD38, involved in immune cell regulation and calcium signaling. nih.govphysiology.org |
Sterile Alpha and TIR Motif-Containing 1 (SARM1)
Sterile Alpha and TIR Motif-Containing 1 (SARM1) is a protein that plays a central role in the process of programmed axonal degeneration, also known as Wallerian degeneration. nih.govwikigenes.org SARM1 possesses an intrinsic NAD+ cleavage activity located in its Toll/Interleukin-1 receptor (TIR) domain. wikipedia.orgnih.gov Upon activation by injury or disease, SARM1's TIR domain rapidly consumes NAD+, cleaving it into nicotinamide, ADP-ribose (ADPR), and cyclic ADP-ribose (cADPR). nih.govpnas.org
This depletion of axonal NAD+ is a critical event that triggers the subsequent breakdown of the axon. nih.govnih.gov The activity of SARM1 is regulated by the ratio of NMN to NAD+, acting as a metabolic sensor that can initiate a feed-forward loop of NAD+ destruction. nih.govwustl.edu
| Enzyme | Key Function | Mechanism of NAD+ Consumption |
| SARM1 | Central executioner of programmed axonal degeneration. nih.govwikigenes.orgwikigenes.org | The TIR domain possesses intrinsic NADase activity, cleaving NAD+ into nicotinamide, ADPR, and cADPR, leading to rapid NAD+ depletion in axons. nih.govpnas.orgnih.govnih.gov |
By-products of Nicotinamide-Adenine-Dinucleotide Consumption
The enzymatic consumption of NAD+ by sirtuins, PARPs, CD38/CD157, and SARM1 universally generates nicotinamide (NAM) as a primary by-product. researchgate.netnih.govnih.gov This NAM is not simply a waste product; it serves as the main substrate for the NAD+ salvage pathway, allowing for the efficient recycling and regeneration of NAD+. wikipedia.orgresearchgate.netyoutube.com
In addition to NAM, the consumption of NAD+ also produces various forms of ADP-ribose. nih.govasm.orgcreative-proteomics.com
Sirtuins generate O-acetyl-ADP-ribose. nih.govnih.gov
PARPs produce mono- or poly(ADP-ribose) polymers attached to proteins. nih.govnih.gov
CD38/CD157 and SARM1 can produce both linear ADP-ribose and cyclic ADP-ribose (cADPR). nih.govnih.govnih.gov
These ADP-ribose derivatives can have their own biological functions, acting as signaling molecules or post-translational modifications that influence cellular processes. wikipedia.org For instance, cADPR is a second messenger involved in calcium signaling. nih.gov
Regulation of Nicotinamide-Adenine-Dinucleotide Homeostasis
The maintenance of stable intracellular levels of Nicotinamide-Adenine-Dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, is achieved through a complex and tightly regulated network of metabolic pathways. This intricate system, known as NAD+ homeostasis, ensures that the supply of NAD+ meets the fluctuating demands of the cell, which are influenced by metabolic state, nutrient availability, and other physiological cues. The regulation of NAD+ homeostasis involves a multi-layered approach, encompassing transcriptional control of NAD+ biosynthetic enzymes, feedback inhibition by NAD+ and its metabolites, and dynamic adjustments in response to cellular energy status and circadian rhythms.
Transcriptional Control and Feedback Inhibition Mechanisms
The cellular concentration of NAD+ is meticulously controlled through a combination of transcriptional regulation of its biosynthetic enzymes and feedback inhibition mechanisms that respond to the levels of NAD+ and its reduced form, NADH. nih.govpnas.org This dual-control system allows for both long-term adjustments and rapid responses to maintain metabolic equilibrium.
A primary point of regulation in the NAD+ salvage pathway is the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting step in the conversion of nicotinamide to NAD+. nih.gov The expression of the NAMPT gene is subject to transcriptional control by various factors, including the core components of the circadian clock, which will be discussed in a later section. researchgate.net This transcriptional oversight ensures that the capacity for NAD+ synthesis can be adjusted to meet predictable, daily fluctuations in metabolic demand.
Feedback inhibition provides a more immediate layer of control. NAD+ itself can act as an inhibitor of the NAMPT-catalyzed reaction, creating a negative feedback loop where high levels of the product slow down its own synthesis. nih.gov Furthermore, the reduced form of the coenzyme, NADH, also exerts allosteric inhibition on NAD+ kinase (NadK), the enzyme responsible for phosphorylating NAD+ to form NADP+. nih.gov This is particularly significant as the ratio of NAD+ to NADH is a key indicator of the cell's redox state. During periods of high metabolic activity, when NADH levels rise, the inhibition of NadK helps to balance the pools of NAD(H) and NADP(H), preventing an excessive drain on the NAD+ pool. nih.gov This intricate feedback system, where both the oxidized and reduced forms of the dinucleotide can modulate key enzymatic steps, highlights the cell's ability to finely tune NAD+ homeostasis in response to its energetic and redox status.
| Regulatory Mechanism | Key Enzyme(s) | Effector Molecule(s) | Effect on NAD+ Synthesis |
| Transcriptional Control | Nicotinamide Phosphoribosyltransferase (NAMPT) | Core clock proteins (CLOCK, BMAL1) | Upregulation/Downregulation of gene expression |
| Feedback Inhibition | Nicotinamide Phosphoribosyltransferase (NAMPT) | NAD+ | Inhibition |
| Feedback Inhibition | NAD Kinase (NadK) | NADH, NADPH | Inhibition |
Nutrient Sensing and Metabolic Pathway Interconnections
The homeostasis of NAD+ is deeply intertwined with the cell's nutrient-sensing pathways, which monitor the availability of energy sources like glucose and amino acids. nih.gov These pathways, including those mediated by AMP-activated protein kinase (AMPK) and sirtuins, act as crucial regulators of cellular metabolism and can directly influence NAD+ levels to adapt to changing nutritional conditions. numberanalytics.comnumberanalytics.com For instance, under conditions of low energy, such as glucose deprivation or caloric restriction, an increase in the AMP/ATP ratio activates AMPK. nih.gov Activated AMPK can, in turn, enhance NAD+ levels, partly by stimulating pathways that generate this coenzyme.
Sirtuins, a class of NAD+-dependent deacetylases, are themselves key nutrient sensors. numberanalytics.com Their activity is directly dependent on the availability of NAD+, making them a direct link between the cell's metabolic state and the regulation of gene expression and other cellular processes. creative-proteomics.com For example, SIRT1, a well-studied sirtuin, plays a pivotal role in metabolic regulation and is activated by increased NAD+ levels during times of energy stress. nih.gov This creates a feedback loop where the cellular energy state, reflected in NAD+ levels, modulates the activity of sirtuins, which then orchestrate adaptive metabolic responses.
| Nutrient Sensing Pathway | Key Protein(s) | Impact on NAD+ Homeostasis |
| AMPK Pathway | AMP-activated protein kinase (AMPK) | Can enhance NAD+ levels in response to low energy status. numberanalytics.comnumberanalytics.com |
| Sirtuin Pathway | Sirtuins (e.g., SIRT1) | Activity is directly dependent on NAD+ availability, creating a link between metabolic state and cellular regulation. numberanalytics.com |
| mTOR Pathway | Mammalian target of rapamycin (B549165) (mTOR) | Integrates nutrient signals to regulate cell growth and metabolism, which can influence NAD+ demand. numberanalytics.com |
Circadian Rhythms and Dynamic Regulation of Nicotinamide-Adenine-Dinucleotide Levels
The levels of Nicotinamide-Adenine-Dinucleotide (NAD+) within mammalian cells are not static but exhibit robust circadian oscillations, a phenomenon that is intricately linked to the body's internal 24-hour clock. nih.govwustl.edue-jsm.org This dynamic regulation ensures that the availability of NAD+ is synchronized with the predictable daily cycles of rest and activity, and the corresponding fluctuations in metabolic demands. researchgate.net
The core machinery of the circadian clock, composed of the transcriptional activators CLOCK and BMAL1, directly drives the rhythmic expression of the rate-limiting enzyme in the NAD+ salvage pathway, Nicotinamide Phosphoribosyltransferase (NAMPT). nih.govnih.gov The CLOCK:BMAL1 heterodimer binds to the promoter of the Nampt gene, leading to a peak in NAMPT expression and a subsequent rise in NAD+ levels during the active phase of the circadian cycle. researchgate.netnih.gov
This circadian regulation of NAD+ biosynthesis creates a feedback loop that, in turn, influences the core clock mechanism itself. The activity of the NAD+-dependent deacetylase SIRT1 is rhythmically controlled by the oscillating levels of its coenzyme, NAD+. nih.gov SIRT1 can then deacetylate and modulate the activity of both BMAL1 and another clock component, PER2, thereby influencing the timing and amplitude of the circadian cycle. nih.govnih.gov This reciprocal relationship, where the circadian clock drives NAD+ synthesis and NAD+ levels feedback to regulate the clock, establishes a robust and interconnected transcriptional-enzymatic feedback loop. nih.gov This intricate interplay ensures that cellular metabolism is finely tuned to the time of day, optimizing energy utilization and storage in alignment with the organism's behavioral patterns. nih.gov
Disruptions to this delicate circadian control of NAD+ have been associated with age-related metabolic diseases, highlighting the importance of this temporal regulation for maintaining health. nih.gov
| Clock Component | Role in NAD+ Regulation | Effect of NAD+ on Component |
| CLOCK:BMAL1 | Transcriptional activators of the Nampt gene, leading to rhythmic NAD+ synthesis. nih.govnih.govnih.gov | The activity of the CLOCK:BMAL1 complex is modulated by the NAD+-dependent deacetylase SIRT1. nih.gov |
| SIRT1 | Its deacetylase activity is dependent on the circadian oscillations of NAD+. nih.gov | Deacetylates and regulates the activity of BMAL1 and PER2, influencing the circadian clock. nih.govnih.gov |
| PER2 | Its nuclear translocation and repressive activity on the CLOCK:BMAL1 complex are influenced by SIRT1-mediated deacetylation. nih.gov | Elevated NAD+ levels can enhance SIRT1 activity, leading to changes in PER2 function. nih.gov |
Subcellular Nicotinamide Adenine Dinucleotide Compartmentalization and Dynamics
Distinct Nicotinamide-Adenine-Dinucleotide Pools within Cellular Organelles
Evidence strongly supports the compartmentalization of NAD+ into distinct pools within the cytosol, mitochondria, nucleus, and other organelles. wikipedia.orgnih.govnih.gov These pools are not static and their relative sizes and concentrations can vary depending on cell type and metabolic state. mdpi.com
Interactive Data Table: Subcellular Localization and Function of NAD+ Pools
| Subcellular Compartment | Key Functions | Key NAD+-Dependent Enzymes | Primary NAD+ Source |
| Cytosol | Glycolysis, Redox Balance, Signaling | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Lactate dehydrogenase (LDH), NAD+ Kinase (NADK) | Salvage pathway (via NMNAT2) |
| Mitochondria | Oxidative Phosphorylation, TCA Cycle, Fatty Acid Oxidation, Signaling | Dehydrogenases of TCA cycle and fatty acid oxidation, Sirtuins (SIRT3, SIRT4, SIRT5) | Import of NAD+ (via SLC25A51), Salvage pathway (via NMNAT3) |
| Nucleus | DNA Repair, Gene Regulation, Chromatin Remodeling | Poly(ADP-ribose) polymerases (PARPs), Sirtuins (SIRT1, SIRT6), NMNAT1 | Salvage pathway (via NMNAT1) |
| Peroxisomes | Fatty Acid Oxidation, Redox Homeostasis | Peroxisomal dehydrogenases | Import from cytosol (via SLC25A17) |
| Golgi Apparatus | Protein Modification and Transport | NMNAT2 | Local synthesis by NMNAT2 |
| Endoplasmic Reticulum | Protein Folding, Stress Response | ARTD15/PARP16 | Transport from cytosol (mechanism unclear) |
The cytosolic NAD+ pool is central to cellular metabolism, primarily serving as a critical coenzyme for glycolysis, the pathway that breaks down glucose. nih.govnih.gov The enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) utilizes cytosolic NAD+ to generate NADH, a key step in ATP production. nih.govgoldmanlaboratories.com This pool also plays a vital role in maintaining the cellular redox state. nih.gov The synthesis of NAD+ in the cytosol is primarily managed by the enzyme Nicotinamide (B372718) Mononucleotide Adenylyltransferase 2 (NMNAT2), which is associated with the cytosolic face of the Golgi apparatus. wikipedia.orgnih.gov
The mitochondrial NAD+ pool is the largest in many cell types, constituting up to 70% of the total cellular NAD+. mdpi.comnih.gov It is indispensable for the central energy-generating processes of the cell, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation. nih.govtandfonline.com Within the mitochondrial matrix, NAD+ acts as an electron acceptor for numerous dehydrogenases, leading to the production of NADH, which then donates electrons to the electron transport chain for ATP synthesis. tandfonline.com
Beyond its bioenergetic role, the mitochondrial NAD+ pool is crucial for signaling, serving as a substrate for sirtuins such as SIRT3, SIRT4, and SIRT5, which regulate a variety of metabolic enzymes. tandfonline.com
Recent research has highlighted the critical reservoir function of the mitochondrial NAD+ pool. researchgate.netscilit.comnofima.com Mitochondria can buffer cellular NAD+ levels, compensating for increased consumption in other compartments. researchgate.netscilit.comembopress.org This buffering capacity is crucial for maintaining cellular homeostasis, especially under conditions of metabolic stress. scilit.comembopress.org Studies have shown that while chronic NAD+ deficiency in other compartments is often well-tolerated, a direct hit to the mitochondrial pool can have severe consequences for cell viability. researchgate.netscilit.com
The nuclear NAD+ pool is essential for the maintenance of genomic integrity and the regulation of gene expression. nih.gov It is heavily consumed by two major classes of enzymes: poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRT1 and SIRT6). nih.govnih.gov PARPs are activated by DNA damage and utilize NAD+ to synthesize poly(ADP-ribose) chains on target proteins, a process critical for DNA repair. nih.gov Sirtuins, on the other hand, are NAD+-dependent deacetylases that regulate transcription and chromatin structure. nih.gov The synthesis of nuclear NAD+ is primarily carried out by Nicotinamide Mononucleotide Adenylyltransferase 1 (NMNAT1). wikipedia.orgnih.gov
Distinct NAD+ pools have also been identified in other subcellular compartments, where they perform specialized functions.
Peroxisomes: These organelles are involved in processes like fatty acid β-oxidation and require NAD+ for the function of peroxisomal dehydrogenases. The peroxisomal NAD+ pool is maintained by the import of NAD+ from the cytosol via the carrier protein SLC25A17. nih.gov
Golgi Apparatus: NAD+ is required for the structural integrity and function of the Golgi complex. nih.govnih.gov The enzyme NMNAT2, which is localized to the Golgi, contributes to the maintenance of this local NAD+ pool. wikipedia.orgnih.gov
Endoplasmic Reticulum (ER): The ER utilizes NAD+ for processes related to protein folding and the unfolded protein response. benthamscience.com The mono-ADP-ribosyltransferase ARTD15 (also known as PARP16) is an ER-associated enzyme that consumes NAD+. benthamscience.com The mechanism for NAD+ supply to the ER is still under investigation. benthamscience.com
Mechanisms of Nicotinamide-Adenine-Dinucleotide and Precursor Transport Across Cellular Compartments
The maintenance of distinct subcellular NAD+ pools necessitates sophisticated transport mechanisms for NAD+ and its precursors across organellar membranes.
Interactive Data Table: Known Transporters of NAD+ and its Precursors
| Transporter | Substrate(s) | Cellular Location | Function |
| SLC25A51 | NAD+ | Inner Mitochondrial Membrane | Imports NAD+ into the mitochondrial matrix. embopress.orgnih.govnih.govrepec.orgprinceton.edu |
| SLC25A17 | NAD+, FAD, FMN, CoA, AMP | Peroxisomal Membrane | Imports NAD+ and other molecules into peroxisomes. nih.gov |
| Ndt1/Ndt2 (Yeast) | NAD+ | Inner Mitochondrial Membrane | Imports NAD+ into mitochondria in yeast. goldmanlaboratories.com |
The transport of NAD+ into mammalian mitochondria was a long-standing puzzle until the recent identification of the solute carrier family 25 member 51 (SLC25A51) as the primary mitochondrial NAD+ transporter. embopress.orgnih.govnih.govrepec.orgprinceton.edu Studies have shown that SLC25A51 specifically imports oxidized NAD+ into the mitochondrial matrix, a process essential for maintaining mitochondrial respiration. embopress.orgnih.gov Loss of SLC25A51 leads to a significant reduction in mitochondrial NAD+ levels, while whole-cell NAD+ content remains largely unaffected. repec.orgprinceton.edu
For peroxisomes, the carrier protein SLC25A17 has been identified as a transporter of NAD+, along with other molecules like FAD and CoA. nih.gov The mechanisms for NAD+ transport across the membranes of the Golgi apparatus and endoplasmic reticulum are less clear and remain an active area of research.
The transport of NAD+ precursors, such as nicotinamide (NAM) and nicotinamide mononucleotide (NMN), also plays a role in maintaining subcellular NAD+ pools. While the inner mitochondrial membrane is generally considered impermeable to NAD+, the existence of NMNAT3 in the mitochondria suggests a local synthesis of NAD+ from NMN that would need to be imported from the cytosol. nih.gov
Interplay and Interconnection Between Subcellular Nicotinamide-Adenine-Dinucleotide Pools
The various subcellular NAD+ pools are not isolated entities but are interconnected and engage in dynamic crosstalk. researchgate.netscilit.comnofima.com This interplay is crucial for the cell to adapt to changing metabolic demands and stress conditions.
This interconnectedness is further highlighted by studies where chronic, compartment-specific over-consumption of NAD+ was induced. These experiments revealed that a decline in cellular NAD+ concentrations by up to 50% is generally well-tolerated, as long as the mitochondrial NAD+ pool is not directly targeted. researchgate.netscilit.com The ability of mitochondria to maintain NAD+ levels through import via SLC25A51 and potentially through the reversible cleavage of NAD+ to NMN by NMNAT3 underscores its central role in managing cellular NAD+ homeostasis. researchgate.netscilit.com
The communication between the nuclear and mitochondrial NAD+ pools is particularly critical. Depletion of nuclear NAD+ due to PARP activation can impact mitochondrial function, suggesting a signaling cascade between these two organelles that is mediated by NAD+ availability. nih.gov
Theoretical Frameworks and Models of Nicotinamide Adenine Dinucleotide Biology
Systemic Biological Models of Nicotinamide-Adenine-Dinucleotide Regulation (e.g., NAD World Concepts)
The "NAD World" is a conceptual framework that describes a systemic regulatory network connecting Nicotinamide-Adenine-Dinucleotide (NAD⁺) metabolism with fundamental biological processes like aging and metabolic regulation in mammals. nih.govresearchgate.net This model posits that the interplay between the NAD⁺-dependent protein deacetylase Sirtuin 1 (SIRT1) and systemic NAD⁺ biosynthesis, primarily mediated by the enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT), forms a crucial axis for maintaining cellular and organismal homeostasis. nih.govresearchgate.netwustl.edu
At the core of the NAD World concept are two key components:
SIRT1: This protein acts as a crucial mediator, sensing changes in cellular NAD⁺ levels and subsequently orchestrating metabolic responses across various tissues. researchgate.net
NAMPT exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms. researchgate.net While iNAMPT is found in various tissues, eNAMPT is secreted, primarily from adipose tissue, and is thought to be critical for supplying NAD⁺ precursors to tissues with low intrinsic NAD⁺ biosynthetic capacity, such as pancreatic β-cells and neurons. researchgate.net This inter-tissue communication is a fundamental aspect of the NAD World model. researchgate.net
The NAD World hypothesis proposes that the availability of NAD⁺, governed by NAMPT, acts as a systemic signal that coordinates metabolic activities throughout the body. nih.gov This concept is analogous to the "RNA World" hypothesis, which suggests RNA was the primary form of genetic material before DNA. wikipedia.orgnumberanalytics.comkhanacademy.orgstatedclearly.comnih.gov In the NAD World, NAD⁺ and its metabolites are central players in a complex regulatory network that influences health and lifespan.
The major pathways for NAD⁺ biosynthesis in mammals utilize precursors such as tryptophan, nicotinic acid, and nicotinamide. nih.gov The salvage pathway, which recycles nicotinamide back into NAD⁺ via the action of NAMPT, is the predominant route in mammals. researchgate.net This pathway is critical for maintaining the cellular NAD⁺ pool, which is constantly being consumed by NAD⁺-dependent enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs). nih.govnih.gov
Table 1: Key Components of the NAD World Concept
| Component | Function | Significance in Systemic Regulation |
| SIRT1 | NAD⁺-dependent protein deacetylase | Mediates metabolic responses to changes in NAD⁺ availability in various tissues. researchgate.net |
| NAMPT | Rate-limiting enzyme in the NAD⁺ salvage pathway | Regulates systemic NAD⁺ biosynthesis and influences SIRT1 activity. nih.govresearchgate.net |
| iNAMPT | Intracellular form of NAMPT | Maintains intracellular NAD⁺ pools. researchgate.net |
| eNAMPT | Extracellular form of NAMPT | Facilitates inter-tissue communication by supplying NAD⁺ precursors. researchgate.net |
| NAD⁺ Precursors | Tryptophan, Nicotinic Acid, Nicotinamide | Building blocks for NAD⁺ synthesis. nih.gov |
Computational and Genome-Scale Metabolic Models Incorporating Nicotinamide-Adenine-Dinucleotide Dynamics
Computational and genome-scale metabolic models (GEMs) are powerful tools for understanding the complex network of biochemical reactions within a cell. nih.govmdpi.comyoutube.com However, traditional GEMs have often overlooked the dynamic fluctuations of crucial cofactors like Nicotinamide-Adenine-Dinucleotide (NAD⁺). nih.govmdpi.com Recent advancements have focused on integrating NAD⁺ concentrations into these models to more accurately simulate cellular metabolism, particularly in states of NAD⁺ depletion which are associated with aging and various diseases. nih.govnih.govmdpi.com
A novel approach involves parameterizing these models with proteomics data and incorporating the concentrations of free NAD⁺ to refine the predictions of metabolic alterations. mdpi.com This method has been successfully applied to engineered human cell lines with compromised subcellular NAD⁺ levels, demonstrating that integrating NAD⁺ concentrations is essential to accurately capture experimental observations in fatty acid metabolism, glycolysis, and oxidative phosphorylation. nih.govmdpi.com
These models work by representing the stoichiometry of metabolic reactions in a matrix format. youtube.com By applying constraints based on known biochemical and physiological data, such as enzyme capacities and nutrient availability, these models can predict metabolic fluxes through various pathways. The integration of NAD⁺ dynamics involves adjusting the flux boundaries of NAD⁺- and NADP-dependent reactions to reflect their availability. mdpi.com This allows for a more realistic simulation of how changes in the NAD⁺ pool impact the entire metabolic network. mdpi.com
The development of personalized quantitative models of NAD⁺ metabolism has also shown promise in clinical applications, such as identifying subgroups of hepatocellular carcinoma with poor prognosis based on their specific NAD⁺ metabolic profiles. nih.gov These models can be validated by comparing their predictions with experimental data, such as metabolic reconstructions from tissue samples. nih.gov
The process of building and refining these models is iterative. It involves starting with a draft reconstruction based on genomic and biochemical data, followed by manual curation and gap-filling to ensure the model can simulate known metabolic functions. youtube.com The model's predictions are then compared with experimental data, and discrepancies are used to further refine the model. youtube.com
Table 2: Approaches for Incorporating NAD⁺ into Metabolic Models
| Modeling Approach | Description | Application | Key Findings |
| Constraint-Based Modeling (CBM) | Utilizes stoichiometric constraints to predict metabolic fluxes. nih.gov | Simulating genome-scale metabolic changes under different conditions. | Can predict the impact of gene knockouts and changes in substrate availability. youtube.com |
| Proteomics-Informed Parameterization | Integrates proteomics data to set constraints on enzyme capacities. mdpi.com | Investigating the effects of altered protein expression on metabolism. | Provides a more accurate representation of the cellular state. |
| Dynamic NAD⁺ Concentration Integration | Explicitly includes measured NAD⁺ concentrations to adjust reaction boundaries. nih.govmdpi.com | Modeling metabolic states with altered NAD⁺ availability, such as aging or disease. | Essential for accurately predicting changes in key metabolic pathways like glycolysis and fatty acid oxidation. nih.govmdpi.com |
| Personalized Quantitative Models | Tailors metabolic models to individual patient data. nih.gov | Identifying disease subtypes and predicting prognosis. | Can reveal patient-specific metabolic vulnerabilities. nih.gov |
Biomimetic Chemistry and Electrochemical Perspectives on Nicotinamide-Adenine-Dinucleotide Redox Processes
The reversible redox chemistry of the Nicotinamide-Adenine-Dinucleotide (NAD⁺)/NADH couple is fundamental to a vast number of biological reactions, acting as a key mediator of electron transfer in metabolism. researchgate.netresearchmap.jp This has inspired significant research into biomimetic chemistry and electrochemical methods to understand and replicate these processes for applications in biocatalysis, biosensors, and bioenergy. researchgate.netnih.gov
The electrochemical regeneration of NADH from NAD⁺ is a major focus, as NADH is an expensive cofactor required for many enzymatic reactions. nih.govresearchgate.net Direct electrochemical reduction of NAD⁺ can be challenging, often leading to the formation of an inactive dimer (NAD)₂. researchmap.jposti.gov The process typically involves a one-electron reduction to form a free radical (NAD•), which can then either dimerize or undergo a further one-electron reduction to the desired active 1,4-NADH. researchmap.jp
To improve the efficiency and selectivity of NADH regeneration, various strategies have been explored:
Mediated Electrochemical Regeneration: This involves using electrocatalysts, such as organometallic complexes like [Rh(Cp*)(bpy)Cl]⁺, to facilitate the reduction of NAD⁺ to NADH. researchgate.net These mediators can help to lower the overpotential required and increase the yield of the active isomer. researchgate.net
Modified Electrodes: The use of modified electrode materials, such as single-walled carbon nanotubes or platinum-modified titanium dioxide, can prevent electrode passivation and enhance the rate and selectivity of NADH formation. researchgate.netrsc.org Photoelectrochemical approaches using semiconductor electrodes like p-GaAs have also been investigated. osti.gov
Influence of Reaction Conditions: System parameters such as pH, electrode potential, and the concentration of reactants and supporting electrolytes have a significant impact on the outcome of the electrochemical reduction. researchgate.netrsc.org For instance, the presence of sodium pyruvate (B1213749) has been shown to favor the formation of the active 1,4-dihydro form of NADH and its mimetics. rsc.org
The electrochemical oxidation of NADH back to NAD⁺ is also a critical process for completing the redox cycle. nih.govrsc.org This reaction can be achieved with high efficiency, with turnover numbers exceeding 10,000, making it a viable method for regenerating the oxidized cofactor in enzymatic oxidation reactions. rsc.org The primary cause of cofactor deactivation in this process is the acid-catalyzed hydrolysis of NADH, which is independent of the electrochemical method itself. rsc.org
Biomimetic models of the NAD⁺/NADH redox couple, using simpler organic molecules that mimic the nicotinamide ring, have also been developed. researchgate.netresearchmap.jp These models provide valuable insights into the fundamental mechanisms of hydride transfer and have been used in non-enzymatic reduction reactions. researchgate.netresearchmap.jp
Table 3: Electrochemical Regeneration of NADH
| Method | Key Features | Advantages | Challenges |
| Direct Electrolysis | Reduction of NAD⁺ at an electrode surface without a mediator. nih.govnih.gov | Simplicity of the system. | Formation of inactive dimers, high overpotential. researchmap.jposti.gov |
| Mediated Electrolysis | Uses a soluble catalyst to shuttle electrons between the electrode and NAD⁺. nih.govresearchgate.net | Lower overpotential, potentially higher selectivity. | Catalyst separation and stability. |
| Modified Electrodes | Employs electrodes with modified surfaces to enhance the reaction. researchgate.netosti.govrsc.org | Improved efficiency and selectivity, reduced electrode fouling. | Complexity of electrode fabrication. |
| Photoelectrochemical Regeneration | Utilizes light energy to drive the reduction at a semiconductor electrode. osti.gov | Potential for using solar energy. | Stability of photoelectrodes. |
Future Directions in Nicotinamide Adenine Dinucleotide Research
Elucidating Complex Inter-relationships Among Compartmentalized Nicotinamide-Adenine-Dinucleotide Pools
A critical frontier in NAD+ research is understanding the organization and interplay of its distinct subcellular pools. nih.gov The cell maintains separate pools of NAD+ in the nucleus, cytosol, mitochondria, and even within the endoplasmic reticulum and peroxisomes. researchgate.netresearchgate.net This compartmentalization is crucial for coordinating the diverse biological roles of NAD+. nih.gov
Recent studies have begun to unravel the interconnectedness of these pools. For instance, research using engineered cell lines with compartment-specific NAD+ over-consumption revealed that a decline in one compartment can impact others. researchgate.netnih.gov This suggests a dynamic relationship and communication between the different NAD+ pools. The mitochondria, in particular, appear to function as a rheostat, buffering changes in NAD+ levels to maintain cellular homeostasis. nih.gov
The transport of NAD+ and its precursors across organellar membranes is a key aspect of this interconnectedness. While the nuclear and cytosolic pools are thought to exchange NAD+ freely, its entry into mitochondria and other organelles is tightly regulated by specific transporter proteins like SLC25A51 for mitochondrial import. researchgate.netnih.gov The various isoforms of Nicotinamide (B372718) Mononucleotide Adenylyltransferase (NMNAT), the enzyme that synthesizes NAD+ from Nicotinamide Mononucleotide (NMN), are strategically located in different compartments (NMNAT1 in the nucleus, NMNAT2 at the Golgi apparatus, and NMNAT3 in the mitochondria), highlighting the importance of localized NAD+ synthesis. researchgate.net
Future research will need to further map the transport mechanisms and the extent of cross-talk between these subcellular NAD+ pools. A deeper understanding of how cells prioritize NAD+ allocation under different physiological and pathological conditions will be essential for developing targeted therapeutic strategies.
Understanding Nicotinamide-Adenine-Dinucleotide Flux and Kinetics in a Tissue-Specific Manner
The dynamics of NAD+ synthesis, consumption, and recycling—collectively known as NAD+ flux—are not uniform throughout the body. nih.gov Isotope-tracer studies have revealed significant variations in NAD+ flux across different tissues. For example, the small intestine and spleen exhibit high NAD+ turnover, whereas skeletal muscle has a much lower flux rate. nih.gov
The liver plays a central role in systemic NAD+ metabolism. It is the primary site for de novo NAD+ synthesis from tryptophan and also metabolizes orally administered NAD+ precursors like Nicotinamide Riboside (NR) and NMN into nicotinamide, which is then distributed to other tissues. nih.gov This tissue-specific processing has significant implications for the bioavailability and efficacy of different NAD+-boosting strategies. frontiersin.org
Understanding these tissue-specific kinetics is crucial for predicting how NAD+ levels will be affected by various interventions. For instance, the expression of key enzymes in the NAD+ salvage pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT), varies between tissues, influencing their capacity to recycle nicotinamide back into NAD+. nih.govfrontiersin.org
Future investigations should aim to create a comprehensive map of NAD+ flux and kinetics in different tissues and how these are altered by age, diet, and disease. This knowledge will be instrumental in designing interventions that can effectively target NAD+ depletion in specific tissues implicated in various pathologies. researchgate.netnih.gov
Advancing Methodologies for Accurate In Vivo Nicotinamide-Adenine-Dinucleotide Monitoring
Progress in understanding and manipulating NAD+ metabolism is intrinsically linked to the ability to accurately measure its levels in living systems. nih.gov While methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) provide reliable and reproducible quantification of NAD+ in cell and tissue extracts, there is a pressing need for advanced, non-invasive techniques for real-time in vivo monitoring. nih.govwustl.edunih.govspringernature.comresearchgate.net
Current methodologies typically require tissue biopsies, which are invasive and not suitable for continuous monitoring in a clinical setting. nih.gov The development of genetically encoded biosensors and advanced imaging techniques holds promise for visualizing and quantifying NAD+ dynamics within specific cells and tissues of a living organism. These tools would provide unprecedented insights into the rapid fluctuations of NAD+ in response to physiological stimuli and therapeutic interventions.
Moreover, establishing standardized and robust protocols for sample collection and processing is crucial to ensure the accuracy of NAD+ measurements, as its levels can change rapidly after tissue harvesting. nih.gov The ability to accurately monitor the NAD+ metabolome, including its precursors and catabolites, will provide a more complete picture of the metabolic state and the efficacy of NAD+-boosting therapies. nih.gov
The following table summarizes some of the current and emerging methodologies for NAD+ measurement:
| Methodology | Sample Type | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Tissues, Cells | Highly quantitative, reliable, reproducible. nih.govwustl.eduspringernature.com | Invasive, requires sample processing, not for real-time monitoring. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Tissues, Cells, Biofluids | High sensitivity and specificity, can measure multiple metabolites simultaneously. nih.gov | Requires specialized equipment, invasive for tissue samples. |
| Genetically Encoded Biosensors | Cells, Model Organisms | Allows for real-time monitoring in living cells, high spatial resolution. | Potential for artifacts, may not be directly applicable to humans. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Tissues, Cells | Non-invasive, can measure NAD+ and its redox state (NADH). nih.gov | Lower sensitivity compared to MS-based methods. |
Exploring Synergistic and Antagonistic Effects of Nicotinamide-Adenine-Dinucleotide Pathway Modulators
The intricate network of NAD+ biosynthetic and consuming pathways presents opportunities for combination therapies. Exploring the synergistic and antagonistic effects of different NAD+ pathway modulators is a promising area of future research. mdpi.com Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects, while antagonism results in a reduced effect. mdpi.com
For instance, combining an NAD+ precursor like NR or NMN with an inhibitor of an NAD+-consuming enzyme, such as a PARP or CD38 inhibitor, could potentially be a more effective strategy for raising intracellular NAD+ levels than using either agent alone. The precursor would increase the supply of NAD+, while the inhibitor would reduce its degradation.
Conversely, antagonistic interactions are also possible. An excess of one precursor might inhibit the utilization of another, or the upregulation of one pathway could lead to the downregulation of another through feedback mechanisms. nih.gov Understanding these complex interactions is essential for optimizing therapeutic strategies and avoiding unforeseen negative consequences.
Furthermore, the interplay between NAD+ modulators and other interventions, such as exercise and dietary changes, warrants investigation. homehealthcarenews.comfrontiersin.org Exercise, for example, is known to influence NAD+ levels, and combining it with NAD+ precursor supplementation could lead to synergistic benefits for metabolic health. frontiersin.org
Future clinical trials should be designed to systematically evaluate these combinations, assessing not only their impact on NAD+ levels but also on a wide range of physiological and clinical endpoints. This will require a deep understanding of the pharmacokinetics and pharmacodynamics of the individual components and their interactions. nih.gov
The table below provides a hypothetical framework for exploring these interactions:
| Modulator 1 | Modulator 2 | Potential Interaction | Rationale |
| Nicotinamide Riboside (NR) | PARP Inhibitor | Synergistic | Increase NAD+ synthesis and decrease its consumption. |
| Nicotinamide Mononucleotide (NMN) | CD38 Inhibitor | Synergistic | Boost NAD+ levels by providing a key precursor and blocking a major NAD+-consuming enzyme. |
| Tryptophan | Nicotinamide (NAM) | Complex/Potentially Antagonistic | Competition for entry into NAD+ synthesis pathways; excess of one may alter the metabolism of the other. nih.gov |
| NAD+ Precursor | Resveratrol (Sirtuin Activator) | Synergistic | Increase the substrate (NAD+) for sirtuins and directly activate them. mdpi.com |
| NAD+ Precursor | Exercise | Synergistic | Both interventions can independently increase NAD+ levels and improve mitochondrial function. frontiersin.org |
Q & A
Q. What are the most reliable methods for quantifying NAD+ levels in biological samples, and what are their methodological considerations?
NAD+ quantification requires techniques with high sensitivity and specificity due to its low cellular abundance and rapid turnover. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for absolute quantification, offering low detection limits (e.g., 0.1–10 nM) and the ability to distinguish NAD+ from its reduced form (NADH) . For cell-based assays, bioluminescent NAD(P)/NAD(P)H-Glo™ systems provide rapid results but require careful optimization to avoid interference from cellular autofluorescence or competing redox reactions . Sample preparation is critical: whole blood requires lysis to release intracellular NAD+, while tissue samples necessitate homogenization and stabilization with organic solvents (e.g., methanol) to prevent enzymatic degradation .
Q. How does NAD+ function as a coenzyme in redox reactions, and what experimental controls are necessary to validate its role?
NAD+ acts as an electron carrier in oxidation-reduction reactions, cycling between its oxidized (NAD+) and reduced (NADH) states. In enzyme-coupled assays (e.g., lactate dehydrogenase activity), NADH accumulation is monitored spectrophotometrically at 340 nm. Controls must include:
- Blank reactions (substrate or enzyme omitted) to account for non-specific absorbance.
- Boiled enzyme samples to confirm catalytic activity.
- Parallel assays using NADPH to rule out cross-reactivity, as NADH and NADPH share similar spectral properties . For mitochondrial studies, compartment-specific extraction protocols (e.g., differential centrifugation) are required to isolate NAD+ pools in the cytosol versus mitochondria .
Q. What are the standard protocols for synthesizing NAD+ analogs, and how are their biochemical activities assessed?
Chemoenzymatic synthesis is a common approach. For example, stable NAD mimics can be synthesized via phosphoramidite chemistry followed by enzymatic validation using dehydrogenases (e.g., alcohol dehydrogenase) to confirm cofactor activity . Structural analogs, such as carbocyclic NAD derivatives, are tested for redox potential using cyclic voltammetry and for binding affinity via isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in longitudinal studies tracking NAD+ depletion and replenishment?
Discrepancies often arise from variations in sample handling, assay normalization, and inter-individual metabolic heterogeneity. For example, a 2024 study reported mean NAD+ increases of 30% (SD ±8%) at day 30 but only 12% (SD ±10%) at day 60 in human plasma, highlighting the need for:
- Standardized pre-analytical protocols (e.g., immediate freezing at −80°C to prevent degradation).
- Normalization to total protein or cell count to account for sample dilution .
- Stratification by baseline NAD+ levels or metabolic phenotypes (e.g., insulin resistance) .
Q. What experimental designs are optimal for distinguishing NAD+-dependent versus NAD+-independent mechanisms in aging or disease models?
- Genetic knockdown : Use tissue-specific NAD+ biosynthetic enzyme knockouts (e.g., NAMPT) in animal models to isolate NAD+-dependent pathways.
- Pharmacological inhibition : Pair NAD+ precursors (e.g., NMN) with inhibitors of downstream effectors (e.g., sirtuin inhibitors) to dissect mechanistic hierarchies .
- Isotopic tracing : Apply ¹³C-labeled precursors (e.g., ¹³C-tryptophan) to track NAD+ flux in vivo via LC-MS/MS, enabling kinetic modeling of biosynthesis and salvage pathways .
Q. How do researchers address challenges in measuring compartment-specific NAD+ redox states (e.g., nuclear vs. cytoplasmic)?
Subcellular NAD+ dynamics require spatially resolved techniques:
- Genetically encoded biosensors : e.g., SoNar (a NADH/NAD+ ratio sensor) or PARP1-based probes for nuclear NAD+ .
- Membrane fractionation : Combine differential centrifugation with immunoblotting for compartment markers (e.g., histone H3 for nuclei, COX IV for mitochondria) .
- Single-cell metabolomics : Mass spectrometry imaging (MSI) or fluorescence lifetime imaging (FLIM) to map NAD+ heterogeneity in tissues .
Q. What methodologies are used to investigate NAD+-mediated redox stress in pathological conditions (e.g., diabetes or neurodegeneration)?
- ROS quantification : Pair NAD+/NADH measurements with superoxide anion (O₂⁻) detection using dihydroethidium (DHE) fluorescence or electron paramagnetic resonance (EPR) .
- Lipid peroxidation assays : Thiobarbituric acid reactive substances (TBARS) or malondialdehyde (MDA) assays to correlate NAD+ depletion with oxidative damage .
- Paraquat challenge models : Induce NADPH oxidase-mediated superoxide production to mimic redox stress, as seen in diabetic neuropathy studies .
Methodological Troubleshooting
Q. Why do NAD+ measurements vary between LC-MS/MS and enzymatic assays, and how can this be mitigated?
Enzymatic assays (e.g., NAD(P)/NAD(P)H-Glo™) may overestimate NAD+ due to cross-reactivity with NADP+ or matrix effects. LC-MS/MS provides higher specificity but requires internal standards (e.g., ¹⁵N-NAD+) to correct for ion suppression . Validate assays using spiked recovery experiments (e.g., 80–120% recovery) and compare results across platforms for consistency.
Q. How can researchers improve the stability of NAD+ analogs in in vitro assays?
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